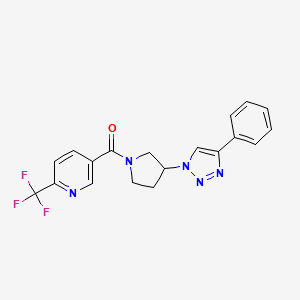

(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

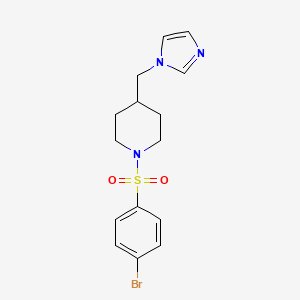

The compound (3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a complex organic molecule. It contains a 1H-1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The triazole ring is substituted with a phenyl group at the 4-position . The molecule also contains a pyrrolidin-1-yl group and a (6-(trifluoromethyl)pyridin-3-yl)methanone group .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 1H-1,2,3-triazole ring, a phenyl group, a pyrrolidin-1-yl group, and a (6-(trifluoromethyl)pyridin-3-yl)methanone group . The exact 3D structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the 1H-1,2,3-triazole ring, the phenyl group, and the (6-(trifluoromethyl)pyridin-3-yl)methanone group. The triazole ring is known to participate in various chemical reactions, including nucleophilic substitutions and cycloadditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the 1H-1,2,3-triazole ring, the phenyl group, and the (6-(trifluoromethyl)pyridin-3-yl)methanone group would contribute to its polarity, solubility, and stability .Scientific Research Applications

Antimicrobial Activity

Compounds containing the 1,2,3-triazole ring have been found to possess significant antimicrobial activity . In particular, the compound could potentially inhibit the growth of various microbes, making it a promising candidate for the development of new antimicrobial agents .

Antioxidant Activity

The compound has also demonstrated remarkable antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .

Anticancer Activity

1,2,3-Triazole derivatives, including the compound , have shown promising anticancer activity . They have been found to be cytotoxic against various human cancer cell lines, including MCF-7, Hela, and A549 .

Anti-inflammatory Activity

Compounds containing the 1,2,3-triazole ring have been found to possess anti-inflammatory properties . This makes the compound a potential candidate for the development of new anti-inflammatory drugs .

Antiviral Activity

The compound has shown potential antiviral activity, particularly against the SARS-CoV-2 virus . Molecular docking studies have revealed that the compound could be a potent inhibitor of the virus, suggesting its potential in the discovery of new antiviral drug candidates .

Antituberculosis Activity

The compound has potential applications in the treatment of tuberculosis . Tuberculosis is one of the most dangerous infectious diseases and a serious social problem, and the compound could be used for further chemical optimization and biological research to find non-toxic antituberculosis agents with a novel mechanism of action .

Agrochemical Applications

1,4-Disubstituted 1H-1,2,3-triazoles, which include the compound , have important applications as agrochemicals . They could potentially be used in the development of new pesticides, herbicides, and other agricultural chemicals .

Industrial Applications

The compound could also have potential industrial applications. For example, 1,4-disubstituted 1H-1,2,3-triazoles have been used as photostabilizers, dyes, and anticorrosives . These applications could potentially be extended to the compound .

Future Directions

Mechanism of Action

Target of Action

Compounds containing similar moieties, such as the1,2,4-triazole and pyrrolidine rings, have been reported to interact with a variety of biological targets .

Mode of Action

For instance, in some aromatase inhibitors , nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450, and phenyl moieties have a key interaction in the active site of the enzyme .

Biochemical Pathways

Compounds containing similar moieties have been reported to influence a variety of biochemical pathways .

Pharmacokinetics

Compounds containing similar moieties, such as the1,2,4-triazole and pyrrolidine rings, have been reported to have good pharmacodynamic and pharmacokinetic profiles, and low toxicity .

Result of Action

Compounds containing similar moieties have been reported to show a broad range of biological activities .

Action Environment

The stability and efficacy of similar compounds are often influenced by factors such as ph, temperature, and the presence of other compounds .

properties

IUPAC Name |

[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F3N5O/c20-19(21,22)17-7-6-14(10-23-17)18(28)26-9-8-15(11-26)27-12-16(24-25-27)13-4-2-1-3-5-13/h1-7,10,12,15H,8-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXTWDYJRFAMMJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)C4=CN=C(C=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-fluorophenyl)-2-((pyridin-2-ylmethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2987110.png)

![2-(3,4-dimethoxyphenyl)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone](/img/structure/B2987115.png)

![4-ethoxy-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2987119.png)

![5-chloro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2987120.png)

![(E)-2-(4-chlorophenyl)sulfonyl-3-[4-(trifluoromethyl)anilino]prop-2-enenitrile](/img/structure/B2987123.png)

![2-(sec-butylthio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2987132.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-[methyl({[4-(prop-2-en-1-yloxy)phenyl]methyl})amino]acetamide](/img/structure/B2987133.png)